molecular formula C22H20N4OS2 B2915468 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 901258-64-8

2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2915468
CAS RN: 901258-64-8
M. Wt: 420.55
InChI Key: BKXQWIVMODVEAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide, also known as DT-13, is a compound that has gained significant attention in recent years due to its potential therapeutic applications. DT-13 belongs to the family of imidazole derivatives and has been shown to possess several biological activities such as anti-cancer, anti-inflammatory, and anti-tumor effects.

Scientific Research Applications

Heterocyclic Compound Synthesis

Thiourea-acetamide derivatives are used as starting materials for synthesizing a wide range of heterocyclic compounds through one-pot cascade reactions. These reactions demonstrate excellent atom economy and provide access to important heterocycles such as imidazo[1,2-c]pyrimidines, which have significant implications in medicinal chemistry (Schmeyers & Kaupp, 2002).

pKa Determination

The acidity constants (pKa values) of newly synthesized acetamide derivatives were determined through UV spectroscopic studies. These studies are essential for understanding the chemical behavior and potential biological activity of these compounds. It was found that protonation occurs on different nitrogen atoms within the molecule, affecting their reactivity and interaction with biological targets (Duran & Canbaz, 2013).

Anticancer Activities

Several acetamide derivatives have been synthesized and tested for their anticancer activities against a variety of human tumor cell lines. Some compounds demonstrated promising anticancer activity, particularly against melanoma-type cell lines, highlighting their potential as therapeutic agents in cancer treatment (Duran & Demirayak, 2012).

Insecticidal Applications

Acetamide derivatives have been synthesized and evaluated for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. These studies contribute to the development of new, potentially safer insecticides for agricultural use (Fadda et al., 2017).

Biological Activities and Molecular Docking Studies

A series of acetamide derivatives were synthesized and screened for various biological activities, including antioxidant, antibacterial, and urease inhibition. The compounds showed significant activity, particularly in urease inhibition, and molecular docking studies provided insights into their mechanism of action (Gull et al., 2016).

properties

IUPAC Name

2-[[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS2/c1-14-3-7-16(8-4-14)19-21(29-13-18(27)24-22-23-11-12-28-22)26-20(25-19)17-9-5-15(2)6-10-17/h3-12H,13H2,1-2H3,(H,25,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXQWIVMODVEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.